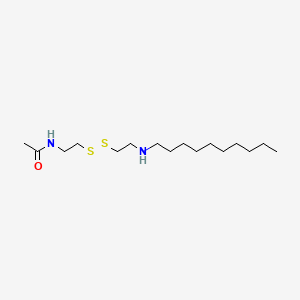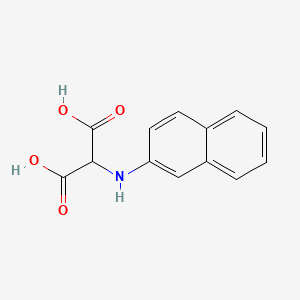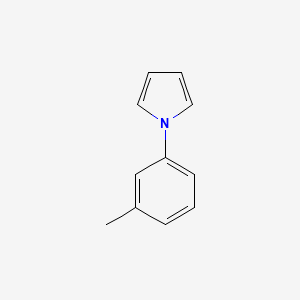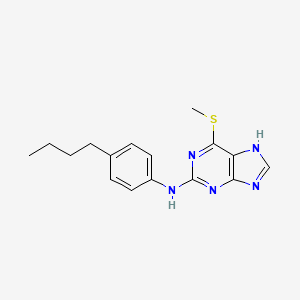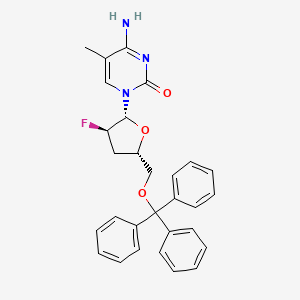
(1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diyl)bis(methylene) bis(4-methylbenzene-1-sulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diyl)bis(methylene) bis(4-methylbenzene-1-sulfonate) is a complex organic compound with a unique structure It is characterized by a tetrahydro-1,4-methanonaphthalene core, which is bis-substituted with methylene groups and further functionalized with 4-methylbenzene-1-sulfonate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diyl)bis(methylene) bis(4-methylbenzene-1-sulfonate) typically involves multiple steps. One common approach is to start with the preparation of the tetrahydro-1,4-methanonaphthalene core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile. The resulting adduct is then subjected to further functionalization to introduce the methylene groups and the sulfonate esters.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is usually purified through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diyl)bis(methylene) bis(4-methylbenzene-1-sulfonate) can undergo various chemical reactions, including:
Oxidation: The methylene groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonate esters can be reduced to form alcohols.
Substitution: The sulfonate groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonate groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities. For instance, they could be investigated for their interactions with enzymes or receptors.
Medicine
In medicine, this compound or its derivatives might be studied for their potential therapeutic effects. This includes exploring their efficacy as drug candidates for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diyl)bis(methylene) bis(4-methylbenzene-1-sulfonate) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A simpler analog without the methylene and sulfonate groups.
1,4-Methanonaphthalene: Lacks the tetrahydro and methylene groups.
4-Methylbenzenesulfonate Esters: Compounds with similar sulfonate ester groups but different core structures.
Uniqueness
The uniqueness of (1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diyl)bis(methylene) bis(4-methylbenzene-1-sulfonate) lies in its combination of a rigid bicyclic core with flexible methylene linkers and reactive sulfonate ester groups. This structural arrangement provides distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
56306-52-6 |
|---|---|
Fórmula molecular |
C27H28O6S2 |
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
[10-[(4-methylphenyl)sulfonyloxymethyl]-9-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H28O6S2/c1-18-7-11-20(12-8-18)34(28,29)32-16-26-24-15-25(23-6-4-3-5-22(23)24)27(26)17-33-35(30,31)21-13-9-19(2)10-14-21/h3-14,24-27H,15-17H2,1-2H3 |
Clave InChI |
RGYGBQIJJSZHDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3CC(C2COS(=O)(=O)C4=CC=C(C=C4)C)C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


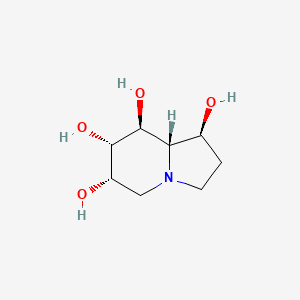
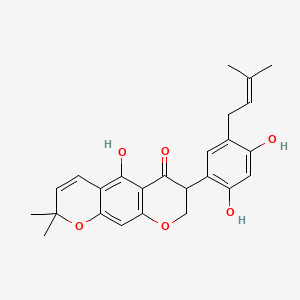



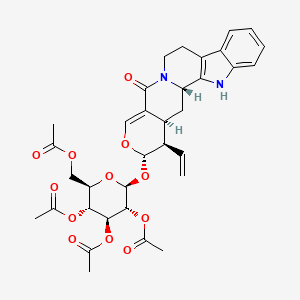
![2-amino-N-[1-[[1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B12810034.png)
